(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile
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Description
(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(4-fluorophenyl)-2-propenenitrile is a useful research compound. Its molecular formula is C22H14FN3O2S and its molecular weight is 403.43. The purity is usually 95%.
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Scientific Research Applications
Electro-optical Properties of Fluorene-based Conjugated Polymers
Polymers incorporating fluorene and thiazole units exhibit promising electro-optical properties. They are characterized by high molecular weights and exhibit interesting optical and redox characteristics suitable for applications in polymer light-emitting diodes (LEDs). Such compounds have been found to display well-behaved diode characteristics with electroluminescence (EL) maxima, suggesting their utility in the development of optoelectronic devices (Palai et al., 2014).
Photophysical and Electroluminescent Device Properties
Zn(II)-chelated complexes based on benzothiazole derivatives exhibit white-light emission and have been explored for their potential in multilayer electroluminescent devices. These compounds demonstrate excellent power efficiency and high luminance efficiency, making them promising candidates for organic light-emitting diodes (OLEDs) and potentially enhancing the performance of red-green-blue (RGB) OLEDs (Roh et al., 2009)
Anticancer Activity of Thiazolo[3,2-a]pyridines
Compounds structured around thiazolo[3,2-a]pyridines have shown promising anticancer activity across a range of cancer cell lines. This suggests the potential of similar thiazole-containing compounds in pharmaceutical applications, especially in the development of new anticancer agents (Altug et al., 2011).
Properties
IUPAC Name |
(Z)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2S/c23-16-7-5-14(6-8-16)11-15(12-24)20-25-17(13-29-20)9-10-26-21(27)18-3-1-2-4-19(18)22(26)28/h1-8,11,13H,9-10H2/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYQLBMGAHOFIY-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)C(=CC4=CC=C(C=C4)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CSC(=N3)/C(=C\C4=CC=C(C=C4)F)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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